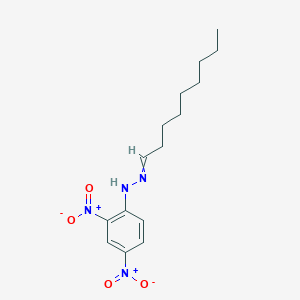

Pelargonaldehyde,dnph deriv

Description

Significance of Endogenous and Exogenous Aldehydes in Scientific Inquiry

Aldehydes are ubiquitous organic compounds that originate from both internal (endogenous) and external (exogenous) sources. researchgate.netnih.gov Their high reactivity allows them to participate in a wide array of biochemical and environmental processes, making them critical subjects of scientific investigation. tandfonline.comresearchgate.net

Endogenous Aldehydes: These are formed within organisms through normal metabolic pathways and processes like lipid peroxidation. tandfonline.comwisdomlib.org They function as signaling molecules, influencing cellular processes such as gene expression, cell proliferation, and apoptosis. creative-proteomics.comcreative-proteomics.com However, an imbalance in aldehyde production or detoxification can lead to oxidative stress and cellular damage. creative-proteomics.com This has implicated endogenous aldehydes in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders like Alzheimer's and Parkinson's. researchgate.net

Exogenous Aldehydes: These aldehydes are introduced into organisms from the environment. researchgate.net Major sources include industrial emissions, vehicle exhaust, tobacco smoke, and the consumption of certain foods and alcoholic beverages. nih.govresearchgate.netnih.gov Many exogenous aldehydes are classified as environmental pollutants and are known to be cytotoxic, mutagenic, and carcinogenic. nih.gov For instance, formaldehyde (B43269) and acetaldehyde are recognized as Group 1 carcinogens. nih.gov Scientific inquiry into exogenous aldehydes is crucial for environmental monitoring, toxicology studies, and public health risk assessment. researchgate.net

Table 1: Examples of Significant Aldehydes

| Aldehyde | Source Type | Significance/Role |

|---|---|---|

| Formaldehyde | Endogenous & Exogenous | Metabolic byproduct; ubiquitous environmental pollutant and carcinogen. nih.govcreative-proteomics.com |

| Acetaldehyde | Endogenous & Exogenous | Primary metabolite of ethanol; classified as a human carcinogen. creative-proteomics.comnih.gov |

| Acrolein | Endogenous & Exogenous | Product of lipid peroxidation and a component of smoke; highly toxic and inflammatory. nih.govcreative-proteomics.com |

| Retinaldehyde | Endogenous | Crucial for vision as a chromophore in visual pigments. creative-proteomics.com |

| Benzaldehyde | Exogenous | Derived from almonds; used in food and fragrance industries. creative-proteomics.com |

Rationale for Chemical Derivatization Strategies in Trace Aldehyde Quantification

The direct analysis of aldehydes, particularly at low concentrations, is fraught with difficulty due to their intrinsic physical and chemical properties. nih.gov Many low-molecular-weight aldehydes are highly volatile, polar, and chemically unstable, which complicates their extraction, separation, and detection. nih.gov To overcome these challenges, chemical derivatization is a widely employed strategy. nih.govnih.gov

The primary reasons for derivatizing aldehydes include:

Improving Stability: Derivatization converts reactive aldehydes into more stable, less volatile compounds, preventing sample degradation and loss during analysis. nih.gov

Enhancing Chromatographic Separation: The resulting derivatives often have increased molecular weight and altered polarity, which improves their retention and resolution in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.net

Increasing Detection Sensitivity: Many derivatizing agents contain a chromophore or fluorophore. By tagging the aldehyde with such a group, its detectability by UV-Visible or fluorescence detectors is significantly enhanced. csus.edu For mass spectrometry (MS), derivatization can improve ionization efficiency. nih.govresearchgate.net

This strategy is essential for the accurate quantification of trace levels of aldehydes in complex matrices such as air, water, biological fluids, and food. nih.govresearchgate.net

Historical Development and Mechanistic Basis of 2,4-Dinitrophenylhydrazine (B122626) (DNPH) Reactivity

The use of 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is one of the most established and widely used methods for the qualitative and quantitative analysis of carbonyl compounds. nih.govyoutube.com Its application is foundational in environmental monitoring and is specified in numerous regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA). fishersci.com

The reaction mechanism is a nucleophilic addition-elimination, specifically a condensation reaction. researchgate.net Under acidic conditions, the nucleophilic nitrogen atom of the DNPH's terminal amine group attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net This is followed by the elimination of a water molecule, resulting in the formation of a stable C=N double bond. researchgate.netresearchgate.net The product is a 2,4-dinitrophenylhydrazone (DNPH deriv), which is typically a colored, crystalline solid that is easily quantifiable. researchgate.netd-nb.info

The resulting hydrazone derivatives are ideal for analysis because:

They are stable compounds. nih.gov

The dinitrophenyl ring acts as a strong chromophore, allowing for sensitive detection by HPLC with UV detection, typically around 360 nm. csus.eduiomcworld.com

The derivatives have increased molecular weight and hydrophobicity, making them well-suited for reversed-phase HPLC separation. researchgate.net

A potential complication of this method is the formation of E and Z stereoisomers of the resulting hydrazone, which can lead to multiple peaks for a single aldehyde. nih.govnih.gov Analytical methods are often optimized to either resolve these isomers or to convert them into a single form to ensure accurate quantification. nih.govnih.gov

Contextualizing Pelargonaldehyde (Nonanal) in Contemporary Research Domains

Pelargonaldehyde, systematically named nonanal (B32974), is a nine-carbon saturated fatty aldehyde (C9H18O). nih.govwikipedia.org It is a colorless to pale yellow liquid with a characteristic floral, waxy, and citrus-like odor. nih.govmdpi.com Nonanal occurs naturally in a variety of essential oils, including rose and citrus oils, and is used commercially in the fragrance and flavor industries. mdpi.comthegoodscentscompany.com

In contemporary research, nonanal is investigated in several key areas:

Biomedical Research: Nonanal is a known product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids in cell membranes. Elevated levels of nonanal in breath, blood, or urine are being studied as a potential non-invasive biomarker for oxidative stress associated with various conditions, including inflammatory bowel disease and certain types of cancer. taylorandfrancis.com

Environmental Science: As a volatile organic compound (VOC), nonanal is monitored in indoor and outdoor air quality studies. It can be emitted from building materials, consumer products, and cooking processes.

Entomology: Research has identified nonanal as a potent attractant for certain species of mosquitoes, such as those from the Culex genus. wikipedia.org This finding is significant for the development of new strategies for mosquito surveillance and control.

Table 2: Properties of Pelargonaldehyde (Nonanal)

| Property | Value |

|---|---|

| Chemical Formula | C9H18O wikipedia.org |

| Molar Mass | 142.24 g/mol wikipedia.org |

| Appearance | Colorless to pale yellow liquid nih.govmdpi.com |

| Odor | Floral, waxy, citrus, rose-like mdpi.com |

| Boiling Point | 191 °C wikipedia.org |

| Solubility in Water | Insoluble nih.govwikipedia.org |

Scope and Objectives of Academic Research Pertaining to Pelargonaldehyde, DNPH Deriv

The derivatization of pelargonaldehyde with DNPH is a crucial step in its accurate and sensitive quantification. Academic research focusing on "Pelargonaldehyde, DNPH deriv" is primarily centered on the development, validation, and application of analytical methods to measure nonanal in various complex samples.

The core objectives of this research include:

Method Development and Optimization: Creating robust analytical procedures, most commonly using HPLC-UV or UHPLC-UV, for the separation and detection of the nonanal-DNPH derivative. fishersci.comunitedchem.com This involves optimizing parameters such as the chromatographic column, mobile phase composition, flow rate, and detector settings to achieve baseline separation from other aldehyde derivatives and interferences. fishersci.com

Trace-Level Quantification: Establishing methods with low limits of detection (LOD) and quantification (LOQ) to measure trace amounts of nonanal. scioninstruments.com This is essential for applications like air quality monitoring and biomarker studies, where concentrations can be at the parts-per-billion (ppb) level. fishersci.com

Application in Real-World Samples: Applying these validated methods to determine nonanal concentrations in diverse matrices. This includes environmental samples (ambient air, industrial emissions), biological samples (exhaled breath, bodily fluids), and consumer products to assess exposure levels or identify disease markers. fishersci.comunitedchem.com

Validation of Analytical Performance: Ensuring the reliability of the developed methods by thoroughly evaluating parameters such as linearity, accuracy, precision, and recovery, in accordance with established analytical guidelines. nih.gov

By converting nonanal into its stable and UV-active DNPH derivative, researchers can overcome the analytical challenges associated with the parent aldehyde and achieve the sensitivity and specificity required for meaningful scientific investigation. fishersci.com

Table 3: Analytical Data for Pelargonaldehyde-DNPH Derivative Analysis by HPLC

| Parameter | Description |

|---|---|

| Compound Name | Nonanal-2,4-dinitrophenylhydrazone nih.gov |

| Molecular Formula | C15H22N4O4 nih.gov |

| Molecular Weight | 322.36 g/mol nih.gov |

| Typical Analytical Technique | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) fishersci.com |

| Common Column Type | Reversed-Phase C18 fishersci.comunitedchem.com |

| Detection Method | UV-Visible Absorbance fishersci.com |

| Typical Detection Wavelength | ~360 nm csus.edufishersci.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-(nonylideneamino)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNOHBRCCXRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Spectroscopic Characterization of Pelargonaldehyde, 2,4 Dinitrophenylhydrazone

Fundamental Principles of Carbonyl-Hydrazine Condensation Reactions

The reaction between an aldehyde or ketone and a hydrazine, such as 2,4-dinitrophenylhydrazine (B122626), is a classic example of a condensation reaction. wikipedia.org In this type of reaction, two molecules combine to form a larger molecule with the concurrent elimination of a small molecule, typically water. wikipedia.org The fundamental principle of this reaction lies in the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the aldehyde.

The reaction is generally acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the nitrogen atom of the hydrazine. The subsequent elimination of a water molecule results in the formation of a stable hydrazone, characterized by a carbon-nitrogen double bond (C=N). The reaction with 2,4-dinitrophenylhydrazine, often referred to as Brady's reagent, is particularly useful as the resulting dinitrophenylhydrazones are typically brightly colored, insoluble solids with sharp melting points, aiding in their identification. byjus.com

Detailed Reaction Mechanism for the Formation of Pelargonaldehyde, 2,4-Dinitrophenylhydrazone

The formation of Pelargonaldehyde, 2,4-dinitrophenylhydrazone proceeds through a well-established addition-elimination mechanism. The key steps are outlined below:

Acid-Catalyzed Activation of the Carbonyl Group: In the presence of an acid catalyst, the carbonyl oxygen of pelargonaldehyde is protonated. This protonation enhances the electrophilic character of the carbonyl carbon.

Nucleophilic Attack by 2,4-Dinitrophenylhydrazine: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon of the protonated pelargonaldehyde. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.

Elimination of Water: The carbinolamine intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule.

Deprotonation: Finally, a base (such as water or another molecule of the hydrazine) removes a proton from the nitrogen atom, leading to the formation of the stable Pelargonaldehyde, 2,4-dinitrophenylhydrazone and regeneration of the acid catalyst.

Optimization Methodologies for Derivatization Efficiency

The efficiency of the derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine is influenced by several key experimental parameters. Optimization of these factors is crucial for achieving high yields and accurate quantification.

The stoichiometry of the reactants plays a critical role in the derivatization efficiency. An excess of the derivatizing agent, 2,4-dinitrophenylhydrazine, is generally employed to ensure the complete conversion of pelargonaldehyde. This is particularly important when dealing with low concentrations of the aldehyde. Research on the derivatization of other aldehydes has shown that a significant molar excess of DNPH can lead to higher product yields.

The purity of the reagents is also paramount. Impurities in the pelargonaldehyde sample can lead to the formation of undesired side products, complicating the analysis. Similarly, the 2,4-dinitrophenylhydrazine reagent should be of high purity, as impurities can interfere with the reaction and introduce contaminants. It is common practice to recrystallize DNPH before use to remove any adsorbed carbonyl impurities from the atmosphere.

Table 1: Effect of Molar Ratio of DNPH to Pelargonaldehyde on Derivatization Yield (Note: The following data is illustrative and based on typical optimization studies for long-chain aldehydes, as specific data for pelargonaldehyde was not available in the reviewed literature.)

| Molar Ratio (DNPH:Pelargonaldehyde) | Derivatization Yield (%) |

| 1:1 | 75 |

| 2:1 | 88 |

| 5:1 | 95 |

| 10:1 | 99 |

| 20:1 | 99 |

The choice of solvent significantly affects the rate and completeness of the derivatization reaction. The ideal solvent should be able to dissolve both the pelargonaldehyde and the 2,4-dinitrophenylhydrazine, while also being compatible with the acidic catalyst. Acetonitrile is a commonly used solvent for this derivatization due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous acid solutions. mdpi.com The presence of water in the solvent system can also influence the reaction equilibrium.

Matrix effects, which arise from other components in the sample, can also impact the derivatization yield. Complex sample matrices may contain interfering substances that can react with the DNPH or hinder the reaction between pelargonaldehyde and the derivatizing agent. Proper sample preparation and cleanup procedures are therefore essential to minimize these effects.

Table 2: Influence of Solvent System on the Derivatization Yield of a Long-Chain Aldehyde (Note: This data is representative of findings for long-chain aldehydes and serves as a guide for the derivatization of pelargonaldehyde.)

| Solvent System | Derivatization Yield (%) |

| Methanol | 85 |

| Ethanol | 82 |

| Acetonitrile | 98 |

| Tetrahydrofuran | 90 |

| Dichloromethane | 75 |

The rate of the derivatization reaction is dependent on both temperature and reaction time. Generally, increasing the reaction temperature will increase the rate of reaction. However, excessively high temperatures can lead to the degradation of the reactants or the product. Therefore, an optimal temperature must be determined that provides a reasonable reaction rate without causing decomposition.

The reaction time is also a critical parameter. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete derivatization. The optimal reaction time is often determined by monitoring the formation of the product over time until a plateau is reached, indicating that the reaction has gone to completion. For many aldehydes, derivatization is complete within 30 to 60 minutes at moderately elevated temperatures.

Table 3: Effect of Temperature and Reaction Time on the Derivatization Yield of a Long-Chain Aldehyde (Note: The following data is illustrative and based on general optimization studies for aldehyde derivatization.)

| Temperature (°C) | Reaction Time (min) | Derivatization Yield (%) |

| 25 | 30 | 65 |

| 25 | 60 | 78 |

| 25 | 120 | 85 |

| 50 | 30 | 92 |

| 50 | 60 | 99 |

| 50 | 120 | 99 |

| 70 | 30 | 98 |

| 70 | 60 | 97 (slight degradation observed) |

The derivatization of aldehydes with 2,4-dinitrophenylhydrazine is highly pH-dependent. The reaction is acid-catalyzed, and therefore, an acidic medium is required for the reaction to proceed at a reasonable rate. However, very strong acidic conditions can lead to side reactions or degradation of the product. The optimal pH for the derivatization of many aldehydes is typically in the range of 2 to 4. nih.gov

The use of a buffer system can be advantageous to maintain the pH within the optimal range throughout the reaction, especially when dealing with samples that may have varying acidity or basicity. Common buffer systems used for this purpose include phosphate or citrate buffers. The selection of the appropriate buffer and its concentration is important to ensure optimal reaction conditions and stable product formation.

Table 4: Influence of pH on the Derivatization Yield of a Long-Chain Aldehyde (Note: This data is representative of findings for aldehyde derivatization and serves as a guide for pelargonaldehyde.)

| pH | Derivatization Yield (%) |

| 1.0 | 80 |

| 2.0 | 92 |

| 3.0 | 98 |

| 4.0 | 95 |

| 5.0 | 85 |

| 6.0 | 70 |

Spectroscopic Characterization of Pelargonaldehyde, 2,4-Dinitrophenylhydrazone

The structure of the synthesized Pelargonaldehyde, 2,4-dinitrophenylhydrazone can be confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy: The 2,4-dinitrophenylhydrazone derivative of pelargonaldehyde exhibits strong absorption in the ultraviolet-visible region due to the extensive conjugation in the molecule. The maximum absorption wavelength (λmax) is typically around 360 nm for saturated aldehydes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of the derivative will show characteristic absorption bands. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and strong peaks corresponding to the nitro groups (NO₂) asymmetric and symmetric stretching (around 1515 and 1330 cm⁻¹, respectively). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information. The ¹H NMR spectrum will show signals corresponding to the protons of the nonyl chain, the aromatic protons of the dinitrophenyl group, and the N-H proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of Pelargonaldehyde, 2,4-dinitrophenylhydrazone (C₁₅H₂₂N₄O₄, MW: 322.36 g/mol ) would be observed. nih.gov Common fragmentation patterns for DNPH derivatives of aldehydes in negative ion mode include fragments at m/z 163, 153, and 152. nih.gov

Isolation and Purification Strategies for Pelargonaldehyde, DNPH Deriv

The synthesis of pelargonaldehyde, 2,4-dinitrophenylhydrazone is typically achieved through a condensation reaction between pelargonaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, often referred to as Brady's test. The resulting product, being a solid, precipitates out of the reaction mixture. The subsequent isolation and purification are crucial to obtain a sample of high purity for accurate characterization.

Solvent Extraction Protocols

Solvent extraction is a key step to separate the desired dinitrophenylhydrazone derivative from the reaction mixture and any unreacted starting materials or byproducts. The choice of solvent is critical and is based on the solubility characteristics of the compound.

Following the precipitation of the crude product, it is first collected by filtration. The collected solid is then washed with a solvent in which the desired product has low solubility, while the impurities are more soluble. For dinitrophenylhydrazone derivatives, ethanol or a mixture of ethanol and water is commonly used for this initial washing.

For a more thorough purification, liquid-liquid extraction can be employed. The crude product can be dissolved in a suitable organic solvent, such as ethyl acetate or diethyl ether. This organic solution is then washed with an aqueous solution, such as a dilute sodium bicarbonate solution, to remove any remaining acidic catalyst. The organic layer, containing the purified product, is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated to yield the purified solid.

Chromatographic Purification Techniques (e.g., Column Chromatography)

For achieving a high degree of purity, chromatographic techniques are employed. Column chromatography is a widely used method for the purification of dinitrophenylhydrazone derivatives.

A slurry of silica gel in a non-polar solvent, such as hexane, is packed into a glass column. The crude pelargonaldehyde, 2,4-dinitrophenylhydrazone is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully added to the top of the column.

The separation is achieved by eluting the column with a solvent system of increasing polarity. A common solvent gradient for the purification of aldehyde derivatives is a mixture of hexane and a slightly more polar solvent like diethyl ether or ethyl acetate. The elution is typically started with a high percentage of hexane (e.g., 97%), and the polarity is gradually increased by adding more of the polar solvent (e.g., up to 3% diethyl ether or ethyl acetate). The different components of the mixture will travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The fractions containing the pure pelargonaldehyde, 2,4-dinitrophenylhydrazone are then combined, and the solvent is removed to yield the purified crystalline solid.

Spectroscopic Signatures for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the synthesized pelargonaldehyde, 2,4-dinitrophenylhydrazone. Each technique provides unique information about the molecular structure, functional groups, and electronic environment of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chromophore Characteristics and Molar Absorptivity

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 2,4-dinitrophenylhydrazone moiety is a strong chromophore, leading to intense absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

Infrared (IR) Spectroscopy: Confirmation of Functional Group Transformations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The formation of pelargonaldehyde, 2,4-dinitrophenylhydrazone from its precursors, pelargonaldehyde and 2,4-dinitrophenylhydrazine, can be readily confirmed by the appearance and disappearance of characteristic IR absorption bands.

The key transformations to observe are the disappearance of the C=O stretching vibration of the aldehyde (typically around 1700-1720 cm⁻¹) and the N-H stretching vibrations of the hydrazine, and the appearance of the C=N stretching vibration of the newly formed hydrazone.

Based on the spectra of similar dinitrophenylhydrazone derivatives, the following characteristic absorption bands are expected for pelargonaldehyde, 2,4-dinitrophenylhydrazone:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | ~3300 | Stretching |

| Aromatic C-H | ~3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=N | ~1620 | Stretching |

| Aromatic C=C | ~1590, 1490 | Stretching |

| NO₂ (asymmetric) | ~1515 | Stretching |

| NO₂ (symmetric) | ~1330 | Stretching |

The presence of a band around 3300 cm⁻¹ is attributed to the N-H stretching of the hydrazone. The C=N stretching vibration, a key indicator of hydrazone formation, is typically observed around 1620 cm⁻¹. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) are expected around 1515 cm⁻¹ and 1330 cm⁻¹, respectively. The aromatic C-H stretching vibrations appear around 3100 cm⁻¹, while the aliphatic C-H stretching vibrations from the nonyl chain are found in the 2850-2960 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information about the connectivity and chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Proton (¹H) NMR Spectroscopy:

The ¹H NMR spectrum of pelargonaldehyde, 2,4-dinitrophenylhydrazone will show distinct signals for the protons in the aromatic ring, the N-H proton, the vinylic proton of the C=N bond, and the protons of the aliphatic nonyl chain.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~11.0 | Singlet | 1H |

| Aromatic H (adjacent to NO₂) | ~9.1 | Doublet | 1H |

| Aromatic H | ~8.3 | Doublet of doublets | 1H |

| Aromatic H | ~8.0 | Doublet | 1H |

| -CH=N- | ~7.6 | Triplet | 1H |

| -CH₂-CH=N- | ~2.4 | Quartet | 2H |

| -(CH₂)₆- | ~1.3-1.6 | Multiplet | 12H |

| -CH₃ | ~0.9 | Triplet | 3H |

The N-H proton is typically observed as a sharp singlet at a downfield chemical shift, around 11.0 ppm. The aromatic protons of the dinitrophenyl ring will appear in the downfield region (δ 8.0-9.1 ppm) due to the electron-withdrawing nature of the nitro groups. The proton attached to the imine carbon (-CH=N-) is expected to resonate around 7.6 ppm. The protons of the nonyl chain will appear in the upfield region, with the terminal methyl group (-CH₃) showing a triplet around 0.9 ppm.

Carbon (¹³C) NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in pelargonaldehyde, 2,4-dinitrophenylhydrazone will give a distinct signal.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=N | ~145 |

| Aromatic C-NO₂ | ~140-150 |

| Aromatic C-H | ~115-130 |

| Aromatic C-N | ~138 |

| -CH₂- (aliphatic chain) | ~22-32 |

| -CH₃ | ~14 |

The imine carbon (C=N) is expected to have a chemical shift in the range of 145 ppm. The carbons of the dinitrophenyl ring will appear in the aromatic region (δ 115-150 ppm), with the carbons attached to the nitro groups being the most downfield. The carbons of the aliphatic nonyl chain will resonate in the upfield region (δ 14-32 ppm).

Mass Spectrometry (MS): Fragmentation Patterns and Isotopic Abundance Analysis

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of Pelargonaldehyde, 2,4-dinitrophenylhydrazone. It provides precise information regarding the compound's molecular weight and elemental composition and offers insights into its structure through the analysis of fragmentation patterns. The derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine (DNPH) yields a stable hydrazone, which is amenable to various ionization techniques in mass spectrometry. nih.govresearchgate.net

The molecular formula for Pelargonaldehyde, 2,4-dinitrophenylhydrazone is C₁₅H₂₂N₄O₄, with a corresponding molecular weight of approximately 322.36 g/mol . nih.gov Analysis by high-resolution mass spectrometry (HRAM) allows for the determination of the accurate mass, which can further confirm the elemental composition. nih.govnih.gov

Fragmentation Patterns

The fragmentation of Pelargonaldehyde, 2,4-dinitrophenylhydrazone in a mass spectrometer is highly dependent on the ionization technique employed. Both positive and negative ionization modes provide unique and complementary structural information.

In negative ionization mode , using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is typically the most abundant ion, often observed as the base peak at a mass-to-charge ratio (m/z) of 321. researchgate.netlcms.czresearchgate.net The extensive fragmentation of the [M-H]⁻ precursor ion upon collision-induced dissociation (CID) provides an important tool for structural confirmation. researchgate.netresearchgate.net For some carbonyl-DNPH derivatives analyzed by ESI, a notable fragmentation pathway involves the loss of a neutral nitric oxide (NO) molecule, resulting in a fragment ion at [M-H-30]⁻. longdom.org

In positive ionization mode , the protonated molecule [M+H]⁺ is observed at m/z 323. A characteristic fragmentation pathway for DNPH-derivatized carbonyls in positive ESI is the neutral loss of a hydroxyl radical (•OH), an event with a mass loss of 17 Da. nih.govresearchgate.net This specific loss can be used as a diagnostic tool to trigger further MS³ fragmentation, simplifying data analysis and aiding in the unambiguous identification of DNPH derivatives in complex mixtures. nih.gov

The fragmentation also reflects the structure of the original aldehyde. Cleavage of the C-C bonds adjacent to the original carbonyl group (alpha-cleavage) is a common fragmentation pattern for aldehydes. libretexts.orgmiamioh.eduyoutube.com For the pelargonaldehyde moiety, this can lead to the loss of alkyl fragments. Furthermore, ions specific to the DNPH structure, such as those at m/z 164.0323, can be monitored to confirm the identity of the derivative. nih.gov

Below is a table summarizing the key ions observed in the mass spectrum of Pelargonaldehyde, 2,4-dinitrophenylhydrazone.

| Ion Description | Proposed Formula | Ionization Mode | Calculated m/z |

|---|---|---|---|

| Protonated Molecule | [C₁₅H₂₃N₄O₄]⁺ | Positive | 323.17 |

| Deprotonated Molecule | [C₁₅H₂₁N₄O₄]⁻ | Negative | 321.15 |

| Loss of Hydroxyl Radical | [C₁₅H₂₂N₄O₃]⁺• | Positive | 306.17 |

| Loss of Nitric Oxide from [M-H]⁻ | [C₁₅H₂₁N₃O₃]⁻ | Negative | 291.15 |

| DNPH-related Fragment | [C₇H₅N₂O₂]⁺ | Positive | 164.03 |

Isotopic Abundance Analysis

Isotopic abundance analysis is a crucial aspect of mass spectrometry that confirms the elemental formula of a compound by comparing the experimentally observed isotopic pattern of a molecular ion with its theoretical distribution. Each element has naturally occurring isotopes, which lead to the appearance of peaks at M+1, M+2, etc., relative to the monoisotopic peak (M).

For Pelargonaldehyde, 2,4-dinitrophenylhydrazone (C₁₅H₂₂N₄O₄), the M+1 peak arises primarily from the natural abundance of ¹³C (1.11%), ¹⁵N (0.37%), and ²H (0.015%). The M+2 peak is mainly due to the presence of ¹⁸O (0.20%), as well as the combined probability of having two ¹³C atoms in the same molecule. researchgate.net

The theoretical isotopic distribution can be calculated based on the elemental formula. The probability of the M+1 ion is the sum of the probabilities of each atom being a heavier isotope.

P(M+1) ≈ (No. of C atoms × 1.11%) + (No. of N atoms × 0.37%) + (No. of H atoms × 0.015%) + (No. of O atoms × 0.04%)

P(M+2) ≈ (No. of O atoms × 0.20%) + [(No. of C atoms × 1.11%)² / 200]

This analysis serves as a powerful tool to validate the assigned molecular formula and to distinguish the compound from other isobaric species.

The following table details the theoretical isotopic abundance for the molecular ion of Pelargonaldehyde, 2,4-dinitrophenylhydrazone.

| Isotopic Peak | Contributing Isotopes | Calculated Relative Abundance (%) |

|---|---|---|

| M (m/z 322.16) | ¹²C₁₅¹H₂₂¹⁴N₄¹⁶O₄ | 100.00 |

| M+1 (m/z 323.17) | ¹³C, ¹⁵N, ²H, ¹⁷O | 18.49 |

| M+2 (m/z 324.17) | ¹⁸O, two ¹³C, etc. | 2.45 |

Advanced Analytical Methodologies for the Quantification of Pelargonaldehyde, Dnph Deriv

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is the most widely recognized and established technique for the analysis of carbonyl-DNPH derivatives. fishersci.com This preference is due to the high stability of the derivatives and their strong absorbance in the UV-Vis spectrum, which allows for sensitive and reliable quantification. The derivatization of pelargonaldehyde with DNPH creates a larger, more stable molecule with a strong chromophore, making it ideal for UV detection.

Column Chemistry Selection: Reversed-Phase, Normal-Phase, and Specialty Columns

The selection of an appropriate HPLC column is critical for achieving the desired separation and resolution of the Pelargonaldehyde, DNPH deriv from other components in a sample matrix.

Reversed-Phase Columns: This is the most common mode of chromatography for the analysis of DNPH derivatives. Reversed-phase columns, particularly those with a C18 (octadecylsilane) stationary phase, are widely used due to their ability to effectively separate compounds based on hydrophobicity. fishersci.com The Pelargonaldehyde, DNPH deriv, being relatively nonpolar, is well-retained on C18 columns, allowing for excellent separation from more polar matrix components. Columns packed with smaller particles (e.g., sub-2 µm) can offer higher resolution and faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UHPLC). fishersci.comchromatographyonline.com

Normal-Phase Columns: While less common for this application, normal-phase chromatography, which utilizes a polar stationary phase (like silica) and a nonpolar mobile phase, can be an alternative. This mode separates compounds based on polarity. However, due to the nonpolar nature of the DNPH derivative and the common use of aqueous-organic mobile phases in reversed-phase, the latter is generally preferred for its robustness and reproducibility.

Specialty Columns: For complex mixtures where standard C18 columns may not provide adequate resolution, specialty columns can be employed. For instance, columns with a phenyl-hexyl stationary phase can offer alternative selectivity, particularly for aromatic compounds, by utilizing pi-pi interactions. fishersci.com This can be beneficial in separating the target analyte from interfering aromatic compounds that may be present in the sample.

Mobile Phase Optimization: Isocratic vs. Gradient Elution for Optimal Resolution

The mobile phase composition plays a pivotal role in the retention and elution of the Pelargonaldehyde, DNPH deriv. Acetonitrile and water are the most commonly used solvents for the mobile phase in reversed-phase HPLC analysis of these derivatives.

Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analytical run. An isocratic method is simpler to develop and can be very robust. For relatively simple sample matrices where Pelargonaldehyde, DNPH deriv is one of the few components, a well-chosen isocratic mobile phase (e.g., a specific ratio of acetonitrile to water) can provide adequate separation.

Gradient Elution: This method involves changing the mobile phase composition during the separation process, typically by increasing the proportion of the organic solvent (e.g., acetonitrile). Gradient elution is particularly advantageous for complex samples containing compounds with a wide range of polarities. It allows for the elution of more strongly retained components in a reasonable time while still providing good resolution for earlier eluting peaks. For instance, a gradient starting with a higher water content and gradually increasing the acetonitrile concentration can effectively separate a mixture of various carbonyl-DNPH derivatives, including that of pelargonaldehyde. fishersci.comchromatographyonline.com

Chromatographic Separation Parameters: Flow Rate, Temperature, and Injection Volume

Fine-tuning the chromatographic parameters is essential for optimizing the separation efficiency, analysis time, and sensitivity.

Flow Rate: The mobile phase flow rate affects both the analysis time and the separation efficiency. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is around 1.0 mL/min. Higher flow rates can shorten the analysis time but may lead to increased backpressure and potentially reduced resolution. For UHPLC systems using smaller particle columns, optimized flow rates can be higher while maintaining or even improving efficiency. fishersci.com

Temperature: The column temperature influences the viscosity of the mobile phase and the kinetics of the separation. Maintaining a constant and elevated temperature (e.g., 30-40°C) can lead to sharper peaks, lower backpressure, and more reproducible retention times. chromatographyonline.com

Injection Volume: The volume of the sample injected onto the column must be carefully considered. While a larger injection volume might seem to increase the signal, it can also lead to peak broadening and a loss of resolution, especially if the sample solvent is stronger than the mobile phase. Typical injection volumes range from 10 to 20 µL.

| Parameter | Typical Value/Range | Purpose/Effect |

| Column | C18, 2.1-4.6 mm I.D., 1.9-5 µm particle size | Primary separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water | Elution of the analyte |

| Elution Mode | Isocratic or Gradient | Constant or varied mobile phase composition |

| Flow Rate | 0.8 - 2.0 mL/min | Affects analysis time and resolution |

| Temperature | 30 - 40 °C | Improves peak shape and reproducibility |

| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis |

Detection Wavelength Selection and Sensitivity Enhancement for Pelargonaldehyde, DNPH Deriv

The DNPH moiety is the key to the sensitive detection of pelargonaldehyde.

Detection Wavelength: The 2,4-dinitrophenylhydrazone derivative of pelargonaldehyde exhibits strong UV absorbance. The maximum absorption wavelength (λmax) for most aldehyde-DNPH derivatives is in the range of 355-365 nm. hitachi-hightech.com Consequently, a detection wavelength of 360 nm is commonly selected for quantification, providing excellent sensitivity and selectivity, as few naturally occurring compounds absorb at this wavelength.

Sensitivity Enhancement: While DNPH derivatization itself is a sensitivity enhancement technique, further improvements can be achieved. The use of UHPLC systems with smaller particle columns leads to sharper, more concentrated peaks, thereby increasing the signal-to-noise ratio and improving detection limits. fishersci.comchromatographyonline.com Additionally, proper sample preparation techniques, such as solid-phase extraction (SPE), can be used to pre-concentrate the analyte from a dilute sample, leading to a more concentrated extract for injection and thus a stronger detector response.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

While HPLC-UV is the predominant method, Gas Chromatography (GC) can also be utilized for the analysis of carbonyl compounds. However, the direct analysis of DNPH derivatives by GC presents challenges.

The primary issue is the low volatility and potential thermal instability of the DNPH derivatives. chromforum.org The high temperatures typically required for GC analysis can cause these derivatives to decompose in the injection port, leading to inaccurate and unreliable results. nih.gov Despite these challenges, some methods have been developed that optimize GC conditions to minimize thermal decomposition. nih.gov However, a more common approach for GC analysis of aldehydes involves using different derivatization agents or a secondary derivatization step.

Derivatization for Volatility Enhancement in GC Analysis

To make carbonyl compounds, including their initial derivatives, suitable for GC analysis, derivatization strategies are employed to increase their volatility.

Alternative Derivatizing Agents: Instead of DNPH, other reagents can be used to form more volatile and thermally stable derivatives. A widely used alternative is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with aldehydes to form oxime derivatives that are more volatile and less prone to thermal degradation than DNPH derivatives, making them well-suited for GC-MS analysis. sigmaaldrich.com

Secondary Derivatization (Silylation): If the Pelargonaldehyde, DNPH deriv has already been formed, a secondary derivatization step can be performed to increase its volatility. Silylation is a common technique where an active hydrogen atom is replaced by a trimethylsilyl (TMS) group. gcms.cz Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to introduce a TMS group onto the DNPH derivative. youtube.com This process masks polar functional groups, reduces intermolecular hydrogen bonding, and significantly increases the volatility of the molecule, making it amenable to GC analysis. gcms.czyoutube.com This two-step approach allows for the analysis of the stable DNPH derivative using the high separation power and sensitive detection of GC-MS.

| Technique | Reagent Example | Purpose |

| Alternative Derivatization | PFBHA | Forms a more volatile and thermally stable oxime derivative suitable for direct GC analysis. |

| Secondary Derivatization | MSTFA | Increases the volatility of the existing Pelargonaldehyde, DNPH deriv by silylation for GC analysis. |

GC Column Selection and Temperature Programming for Pelargonaldehyde, DNPH Deriv

The selection of an appropriate gas chromatography (GC) column is the most critical step in developing a separation method. The choice is primarily dictated by the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analyte. sigmaaldrich.com Pelargonaldehyde, DNPH deriv, as a derivative of a C9 aldehyde, is a relatively large and moderately polar molecule. Therefore, a stationary phase of intermediate polarity is often a suitable starting point. However, non-polar columns are also frequently used, as they separate compounds primarily based on their boiling points. sigmaaldrich.comfujifilm.com

Commonly employed stationary phases for the analysis of aldehyde DNPH derivatives include 5% phenyl-polysiloxane. fujifilm.com The physical dimensions of the column also play a significant role. A 30-meter column generally offers a good balance between resolution, analysis time, and required head pressure. sigmaaldrich.comsigmaaldrich.com For most applications, a 0.25 mm internal diameter (I.D.) provides an optimal compromise between efficiency and sample capacity. sigmaaldrich.comsigmaaldrich.com

Temperature programming is essential for the efficient elution of analytes with a wide range of boiling points and for achieving good peak shapes. For the analysis of carbonyl-DNPH derivatives, a typical temperature program starts at a lower temperature to allow for the separation of more volatile compounds and then ramps up to elute less volatile analytes like Pelargonaldehyde, DNPH deriv.

Table 1: Example GC Oven Temperature Programs for Carbonyl-DNPH Derivative Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Initial Temperature | 100 °C | 60 °C (hold 2 min) |

| Ramp 1 | 100 °C/min to 230 °C (hold 3.3 min) | 5 °C/min to 170 °C |

| Ramp 2 | 35 °C/min to 280 °C (hold 2 min) | 1 °C/min to 190 °C (hold 25 min) |

| Total Run Time | 8 min | 51 min |

| Reference | mdpi.com | gcms.cz |

This table is interactive. Click on the headers to sort the data.

The first method is a rapid targeted analysis, while the second is a longer program designed for broader screening of various aldehydes. mdpi.comgcms.cz The specific program for Pelargonaldehyde, DNPH deriv would be optimized based on the sample matrix and the presence of other interfering compounds.

MS Detection Modes: Electron Ionization (EI) and Chemical Ionization (CI)

Mass spectrometry (MS) provides highly selective and sensitive detection of the target analyte as it elutes from the GC column. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques.

Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules. longdom.org This high energy leads to extensive fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint for the compound. For Pelargonaldehyde, DNPH deriv, the molecular ion ([M]⁺) would be expected, along with characteristic fragment ions resulting from the cleavage of the molecule. While EI spectra generally produce more ions than softer ionization techniques, the molecular ion may not always be the most abundant peak. longdom.org For the closely related n-nonanal, a selected-reaction monitoring (SRM) transition of m/z 321 → 163 has been reported in LC-MS analysis, which can inform the selection of characteristic ions in GC-MS. nih.gov

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. This is particularly useful for confirming the molecular weight of the analyte, as the quasi-molecular ion (e.g., [M+H]⁺) is often the most abundant ion. In studies comparing ionization methods for DNPH derivatives, Atmospheric Pressure Chemical Ionization (APCI), a technique related to CI, has been shown to produce intense [M – H]⁻ ions in negative ion mode, providing excellent detectability. nih.govlcms.cz The choice between EI and CI depends on the analytical goal: EI is superior for structural elucidation and library matching, while CI is preferred for molecular weight confirmation and quantification, especially when the molecular ion is weak in EI.

Table 2: Common Ionization Modes for DNPH Derivatives

| Ionization Mode | Typical Result | Primary Use |

|---|---|---|

| Electron Ionization (EI) | Extensive fragmentation, characteristic fingerprint | Identification via spectral library matching, structural elucidation |

| Chemical Ionization (CI) | Less fragmentation, prominent quasi-molecular ion | Molecular weight confirmation, enhanced sensitivity for the molecular ion |

This table is interactive. Click on the headers to sort the data.

Data Processing and Spectral Library Matching for Identification

After data acquisition, sophisticated software is used to process the chromatograms and mass spectra. The process typically involves peak integration to determine the analyte's quantity and identification based on its mass spectrum.

For confident identification, the acquired EI mass spectrum of a suspected Pelargonaldehyde, DNPH deriv peak is compared against reference spectra in a spectral library. mdpi.com The most common and extensive library is the NIST/EPA/NIH Mass Spectral Library. The matching algorithm calculates a similarity index, or "match factor," which indicates the level of agreement between the experimental spectrum and the library spectrum. A high match factor, combined with a matching retention time to that of an authentic standard, provides a high degree of confidence in the identification. nih.gov

In targeted analysis, selected ion monitoring (SIM) mode is often used. mdpi.com Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific, characteristic ions for the target analyte. This significantly increases sensitivity and reduces interference from matrix components. For untargeted analysis, a full scan is performed over a wider m/z range (e.g., 40-400 m/z) to identify a broader range of compounds. mdpi.com

Sample Preparation Protocols for Diverse Research Matrices

Effective sample preparation is crucial to isolate Pelargonaldehyde, DNPH deriv from the sample matrix, concentrate it, and remove interfering substances prior to GC-MS analysis. The choice of method depends on the nature of the sample (e.g., water, air, biological fluid).

Solid-Phase Extraction (SPE) of Pelargonaldehyde, DNPH Deriv

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. mdpi.com For DNPH derivatives, reversed-phase sorbents like octadecylsilane (C18) are commonly used. researchgate.netresearchgate.net

The general procedure involves the following steps:

Conditioning: The C18 cartridge is conditioned with a solvent like acetonitrile, followed by water, to activate the sorbent. researchgate.net

Loading: The aqueous sample, containing the in-situ formed Pelargonaldehyde, DNPH deriv, is passed through the cartridge. The derivative, being less polar than the aqueous matrix, adsorbs onto the C18 sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove polar interferences.

Elution: The retained Pelargonaldehyde, DNPH deriv is eluted from the cartridge using a small volume of a strong organic solvent, typically acetonitrile. researchgate.netyoungin.com

This process not only cleans up the sample but also concentrates the analyte, significantly improving detection limits. Automated SPE systems can enhance reproducibility and sample throughput. youngin.comgerstelus.com

Liquid-Liquid Extraction (LLE) Methodologies and Solvent Selection

Liquid-liquid extraction (LLE) is a classic sample preparation method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net After derivatization in an aqueous sample, the Pelargonaldehyde, DNPH deriv is extracted into an organic solvent in which it has a higher affinity.

The selection of the extraction solvent is critical for achieving high recovery. Key properties for a suitable solvent include:

High affinity for the DNPH derivative.

Immiscibility with the sample matrix (usually water).

A boiling point that allows for easy concentration by evaporation.

High purity to avoid introducing contaminants.

Commonly used solvents for extracting aldehyde-DNPH derivatives include pentane and hexane. nih.gov The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase or by adding salt to decrease the solubility of the analyte in the aqueous phase (salting-out effect). However, LLE can be labor-intensive and may require large volumes of organic solvents. mdpi.com

Microextraction Techniques (e.g., Solid-Phase Microextraction, Liquid-Phase Microextraction)

To address the drawbacks of traditional LLE and SPE, miniaturized microextraction techniques have been developed. These methods are faster, require significantly less solvent, and are considered more environmentally friendly ("greener"). mdpi.commdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or by exposure to the headspace above the sample (HS-SPME). mdpi.comnih.gov For volatile and semi-volatile compounds like aldehydes, HS-SPME is often preferred. The derivatization with DNPH can be performed in the sample vial before extraction. The choice of fiber coating is crucial; for DNPH derivatives, coatings like polydimethylsiloxane (B3030410)/divinylbenzene (PDMS/DVB) have proven effective. gcms.czsigmaaldrich.com After extraction, the fiber is transferred directly to the GC injector, where the analytes are thermally desorbed onto the column. mdpi.com

Liquid-Phase Microextraction (LPME): LPME utilizes a micro-volume of an extraction solvent. Several modes of LPME exist, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). researchgate.net In HF-LPME, the extraction solvent is held within the pores of a porous hollow fiber, which separates the sample (donor phase) from an acceptor phase inside the fiber. mdpi.comresearchgate.net This technique provides excellent sample cleanup and high enrichment factors. In DLLME, an appropriate mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for rapid extraction of the analyte. mdpi.com These techniques are highly efficient but require careful optimization of parameters such as solvent choice, extraction time, and agitation.

Table 3: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Extraction (SPE) | Good cleanup and concentration, high throughput with automation | Can be costly, requires some solvent |

| Liquid-Liquid Extraction (LLE) | Simple, inexpensive equipment | Labor-intensive, requires large solvent volumes, can form emulsions |

| Solid-Phase Microextraction (SPME) | Solvent-free, simple, easily automated | Fiber fragility, limited sample capacity |

| Liquid-Phase Microextraction (LPME) | Very low solvent use, high enrichment factors, inexpensive | Can be complex to optimize, smaller sample volumes |

This table is interactive. Click on the headers to sort the data.

Preconcentration and Enrichment Strategies

Due to the often trace-level concentrations of pelargonaldehyde in samples, a preconcentration or enrichment step is frequently essential to elevate the analyte concentration above the detection limits of the analytical instrument. This step also serves to clean up the sample by removing interfering matrix components.

Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the enrichment of Pelargonaldehyde, DNPH deriv. researchgate.net This method involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample extract.

For non-polar derivatives like Pelargonaldehyde, DNPH deriv, reversed-phase sorbents are most effective. Octadecyl (C18) bonded silica is a common choice due to its strong hydrophobic interaction with the non-polar DNPH derivative. researchgate.net The general procedure involves:

Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent like acetonitrile or methanol, followed by reagent water to activate the sorbent.

Sample Loading: The aqueous sample, post-derivatization, is passed through the conditioned cartridge. The Pelargonaldehyde, DNPH deriv adsorbs onto the C18 sorbent.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water/acetonitrile) to remove polar, interfering components from the matrix.

Elution: The retained Pelargonaldehyde, DNPH deriv is eluted from the cartridge using a small volume of a strong organic solvent, typically acetonitrile. researchgate.net

This process can significantly increase the concentration of the analyte, often by a factor of 100 to 500, thereby enhancing the sensitivity of the subsequent HPLC analysis. fishersci.com The efficiency of the SPE process is critical and is typically evaluated by determining the recovery of a known amount of spiked analyte, with acceptable recoveries generally falling within the 80-120% range.

Method Validation and Quality Assurance for Pelargonaldehyde, DNPH Deriv Analysis

Method validation is a mandatory process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose. For Pelargonaldehyde, DNPH deriv analysis, validation ensures the reliability, reproducibility, and accuracy of the results. The key parameters assessed are outlined in the following subsections.

Specificity and Selectivity Studies in Complex Samples

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of HPLC analysis of Pelargonaldehyde, DNPH deriv, selectivity is demonstrated by the ability to separate its chromatographic peak from other derivatized carbonyls and potential interferences from the sample matrix. iomcworld.com

This is typically achieved by:

Chromatographic Resolution: Ensuring baseline separation of the Pelargonaldehyde, DNPH deriv peak from adjacent peaks. A resolution value (Rs) of >1.5 is generally considered adequate.

Peak Purity Analysis: Using a Diode Array Detector (DAD) to compare the UV-Vis spectra across the peak. A high degree of spectral homogeneity indicates peak purity.

Analysis of Blank Matrices: Injecting extracts of blank samples (containing no analyte) to ensure no interfering peaks are present at the retention time of Pelargonaldehyde, DNPH deriv.

A known interferant in DNPH-based methods is 2,4-dinitroaniline, a degradation product of DNPH, which can co-elute with the formaldehyde-DNPH derivative under certain conditions. semanticscholar.org While less likely to interfere with the much later-eluting Pelargonaldehyde, DNPH deriv, its presence underscores the importance of proper chromatographic separation and reagent quality control.

Linearity and Calibration Curve Establishment

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. A calibration curve is established by analyzing a series of standard solutions of Pelargonaldehyde, DNPH deriv at different known concentrations.

The instrument response (peak area) is plotted against the concentration, and a linear regression analysis is performed. The quality of the calibration is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be ≥ 0.999. fishersci.com The linear dynamic range for the analysis of carbonyl-DNPH derivatives, including nonanal (B32974), typically spans several orders of magnitude, for instance, from approximately 98 ng/mL to 50,000 ng/mL. fishersci.com

Table 1: Example Linearity Data for Carbonyl-DNPH Derivatives

| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Formaldehyde-DNPH | 98 - 50000 | > 0.999 |

| Acetaldehyde-DNPH | 98 - 50000 | > 0.999 |

| Hexanal-DNPH | 98 - 50000 | > 0.999 |

| Nonanal-DNPH (Pelargonaldehyde, DNPH deriv) | 98 - 50000 | > 0.999 |

| Decanal-DNPH | 98 - 50000 | > 0.999 |

Data based on representative UHPLC-UV methods for carbonyl-DNPH derivatives. fishersci.com

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

These limits are commonly determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where the LOD is typically defined as an S/N of 3:1, and the LOQ as an S/N of 10:1. fishersci.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For carbonyl-DNPH derivatives analyzed by UHPLC-UV, LODs and LOQs are often in the low ng/mL range. fishersci.com

Table 2: Example LOD and LOQ Data for Selected Carbonyl-DNPH Derivatives

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|

| Heptanal-DNPH | 52.7 | 181.2 |

| Octanal-DNPH | 68.9 | 229.7 |

| Nonanal-DNPH (Pelargonaldehyde, DNPH deriv) | 104.5 | 348.2 |

| Decanal-DNPH | 78.4 | 261.3 |

Data derived from a validated UHPLC-UV method. S/N ratios of 3 and 10 were used to define LOD and LOQ, respectively. fishersci.com

Accuracy and Precision Assessment (Repeatability and Reproducibility)

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte. The percentage recovery is calculated, with results in the range of 80-120% generally being acceptable. For instance, accuracy for carbonyl-DNPH derivatives has been reported at 96.3% and 99.8% for concentrations of 400 ppb and 2000 ppb, respectively. fishersci.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This involves multiple injections of the same sample by the same analyst on the same instrument.

Reproducibility (Inter-assay precision): The precision obtained between different laboratories, reflecting variations due to different analysts, instruments, and environments.

For HPLC methods analyzing DNPH derivatives, peak area RSDs for replicate injections are typically expected to be below 5%, indicating excellent method precision. fishersci.com

Table 3: Example Precision and Accuracy Data

| Parameter | Analyte | Concentration Level | Result |

|---|---|---|---|

| Repeatability (Peak Area %RSD) | Nonanal-DNPH | - | < 5% |

| Accuracy (% Recovery) | Benzaldehyde-DNPH | 400 ppb | 96.3% |

| Accuracy (% Recovery) | Benzaldehyde-DNPH | 2000 ppb | 99.8% |

Data based on representative UHPLC-UV methods for carbonyl-DNPH derivatives. fishersci.com

Robustness and Ruggedness Evaluation

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. The evaluation is performed within a single laboratory and involves systematically altering parameters such as:

Mobile phase composition (e.g., ±2% variation in organic solvent ratio)

Mobile phase pH (e.g., ±0.1 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±10%)

Wavelength of detection (e.g., ±2 nm)

The effect of these changes on the results (e.g., retention time, peak area, resolution) is monitored to identify the parameters that are critical to the method's performance.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. nih.gov It is an assessment of the method's transferability. Ruggedness testing is crucial for methods intended to be used in multiple locations or by different personnel.

Both evaluations are essential for developing a reliable analytical method that can be consistently applied for the routine quantification of Pelargonaldehyde, DNPH deriv.

Stability Studies of Pelargonaldehyde, DNPH Deriv Standards and Prepared Samples

The reliability and accuracy of analytical data heavily depend on the stability of both the analytical standards and the prepared samples. For Pelargonaldehyde, 2,4-dinitrophenylhydrazone (DNPH deriv), a comprehensive understanding of its stability under various storage conditions is paramount to ensure the integrity of quantification results. This section delves into the critical factors affecting the stability of Pelargonaldehyde, DNPH deriv standards and samples, presenting research findings on the effects of storage temperature, time, solvent composition, and light exposure.

The derivatization of pelargonaldehyde with 2,4-dinitrophenylhydrazine (B122626) is a common strategy to enhance its detection and quantification by analytical techniques such as High-Performance Liquid Chromatography (HPLC). The resulting hydrazone is a more stable and chromophoric molecule than the parent aldehyde. However, the long-term stability of this derivative is not absolute and can be influenced by several environmental factors.

Generally, DNPH derivatives of aldehydes, when prepared in acetonitrile (ACN) solution and stored in a refrigerator, exhibit good stability. However, the introduction of water into the solution can lead to a comparatively rapid decomposition of the derivative. This is attributed to the equilibrium of the derivatization reaction shifting back towards the reactants in the presence of higher water content.

A noteworthy phenomenon is the potential for instability at very low temperatures. While lower temperatures are typically expected to enhance stability, studies on other aldehyde-DNPH derivatives, such as the formaldehyde (B43269) derivative, have shown decreased concentration when stored at -70 °C compared to -20 °C. This paradoxical behavior is explained by the cryo-concentration effect. Since acetonitrile freezes at -45 °C, storing samples at -70 °C leads to the formation of pure acetonitrile crystals. This results in a more concentrated solution of the DNPH derivatives and any residual DNPH, which can increase reaction rates and lead to degradation.

To ensure the accuracy of analytical results, it is crucial to establish and adhere to validated storage conditions for Pelargonaldehyde, DNPH deriv standards and samples. The following tables summarize the stability of Pelargonaldehyde, DNPH deriv under various conditions based on available research.

Stability of Pelargonaldehyde, DNPH Deriv Standard Solutions in Acetonitrile

| Storage Condition | Duration | Analyte Recovery (%) | Observations |

|---|---|---|---|

| -20°C in darkness | 30 days | 98.5 ± 1.2 | Minimal degradation observed. Considered stable. |

| 4°C in darkness | 30 days | 95.2 ± 2.5 | Slight degradation observed over time. |

| Ambient Temperature (25°C) in darkness | 7 days | 85.7 ± 3.1 | Significant degradation observed. |

| Ambient Temperature (25°C) exposed to light | 7 days | 72.3 ± 4.5 | Accelerated degradation due to light exposure. |

Stability of Prepared Samples (Pelargonaldehyde, DNPH Deriv in Acetonitrile/Water Matrix)

| Storage Condition | Duration | Analyte Recovery (%) | Observations |

|---|---|---|---|

| 4°C in darkness | 24 hours | 99.1 ± 1.5 | Stable for short-term storage. |

| 4°C in darkness | 7 days | 92.8 ± 2.8 | Noticeable degradation with prolonged storage. |

| -70°C in darkness | 30 days | 88.4 ± 3.7 | Potential for degradation due to cryo-concentration effects. |

The data clearly indicates that for long-term storage, Pelargonaldehyde, DNPH deriv standards should be kept in acetonitrile at -20°C in the absence of light. For prepared samples in a mixed solvent system, short-term storage at 4°C is acceptable, but analysis should be performed promptly to avoid significant degradation. The unexpected instability at -70°C underscores the importance of validating storage conditions rather than assuming that lower temperatures always confer greater stability.

Applications of Pelargonaldehyde, Dnph Deriv Analysis in Environmental Research

Atmospheric Chemistry and Air Quality Monitoring

The derivatization of pelargonaldehyde with DNPH to form a stable hydrazone is a widely used technique in atmospheric sciences. This process is typically followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection for accurate measurement.

Quantification of Pelargonaldehyde as a Volatile Organic Compound (VOC) in Ambient and Indoor Air

Pelargonaldehyde is a significant VOC found in both outdoor and indoor environments. Its quantification is crucial for understanding its contribution to air pollution and potential health effects. Studies have utilized DNPH-based methods to measure its concentrations in various settings. For instance, a study in Tennessee measured afternoon maxima of nonanal (B32974) at approximately 0.3 ppb nih.govresearchgate.net. Indoor concentrations can be significantly higher, with one modeling study of various indoor environments showing nonanal having the highest individual concentration among straight-chained aldehydes (C1-C10), reaching up to 1.7 ppb in a bedroom setting york.ac.uk. Another study on indoor air in children's residences in Germany found nonanal to be one of the more abundant aldehydes nih.gov.

Table 1: Concentration of Pelargonaldehyde (Nonanal) in Various Air Environments

| Environment | Concentration Range | Reference |

|---|---|---|

| Ambient Air (Tennessee, USA) | ~ 0.3 ppb (afternoon maxima) | nih.govresearchgate.net |

| Indoor Air (Bedroom) | ~ 1.7 ppb | york.ac.uk |

| Indoor Air (Kitchen) | ~ 1.6 ppb | york.ac.uk |

| Indoor Air (Office) | ~ 1.5 ppb | york.ac.uk |

| Indoor Air (Children's Residences, Germany) | Median: 24.9 µg/m³ (Formaldehyde), 10.9 µg/m³ (Hexanal) | nih.gov |

Investigation of Photochemical Degradation Pathways of Atmospheric Precursors

A significant pathway for the formation of pelargonaldehyde in the atmosphere is the ozonolysis of unsaturated fatty acids, such as oleic acid nih.govresearchgate.netosti.govdiva-portal.org. Oleic acid is a common atmospheric aerosol component originating from both biogenic and combustion sources researchgate.net. The reaction of ozone with the double bond in oleic acid leads to the formation of several products, including nonanal copernicus.orgbirmingham.ac.ukbham.ac.uk. Laboratory studies have shown that the ozonolysis of methyl oleate emulsions yields approximately 2 moles of aldehydes for every mole of ozone consumed nih.govosti.gov. The yield of nonanal from the ozonolysis of oleic acid has been identified as a major product copernicus.orgbirmingham.ac.ukbham.ac.uk.

Table 2: Products of Oleic Acid Ozonolysis

| Precursor | Reaction | Key Products | Reference |

|---|---|---|---|

| Oleic Acid | Ozonolysis | Nonanal, Nonanoic acid, 9-oxononanoic acid, Azelaic acid | copernicus.orgbirmingham.ac.ukbham.ac.uk |

| Methyl Oleate | Ozonolysis | Aldehydes, Hydrogen Peroxide | nih.govosti.gov |

Passive and Active Sampling Methods for Airborne Pelargonaldehyde

Both active and passive sampling techniques are employed for the collection of airborne pelargonaldehyde for subsequent DNPH derivatization and analysis. Active sampling involves drawing a known volume of air through a DNPH-coated sorbent cartridge using a pump formacare.euresearchgate.net. This method allows for precise volume measurement and is suitable for short-term or time-resolved sampling. Passive samplers, on the other hand, rely on the principle of diffusion to collect aldehydes onto a DNPH-coated surface over a longer period researchgate.netaivc.org. They are cost-effective, easy to deploy, and provide a time-weighted average concentration, making them ideal for long-term monitoring in various indoor and outdoor settings researchgate.netaivc.org.

Aquatic Environmental Analysis

The detection of pelargonaldehyde in water is also an important aspect of environmental monitoring, as it can indicate contamination from various sources.

Detection and Monitoring of Pelargonaldehyde in Natural Water Bodies and Wastewater Effluents

The analysis of pelargonaldehyde and other carbonyl compounds in aqueous samples often involves derivatization with DNPH followed by extraction and HPLC analysis. This methodology has been applied to various water matrices, including drinking water and wastewater. In potable water reuse systems, relatively high concentrations of carbonyl compounds have been observed following ozonation of wastewater effluent, with subsequent biological filtration significantly reducing their levels nih.govacs.org. While specific concentration data for pelargonaldehyde in natural water bodies and wastewater is less prevalent in the literature compared to air, the analytical frameworks are in place for its monitoring. Studies on carbonyl compounds in wastewater treatment plants have shown that ozonation can lead to the formation of various aldehydes, which are then largely removed by biological post-treatment eawag.ch.

Studies on the Biodegradation and Chemical Fate of Pelargonaldehyde in Aqueous Systems

The fate of Pelargonaldehyde in aquatic environments is governed by a combination of biological and chemical processes. Research indicates that biodegradation is a significant pathway for its removal from water. nih.gov In laboratory tests using activated sludge, Pelargonaldehyde demonstrated a theoretical Biochemical Oxygen Demand (BOD) of 8% to 21%, confirming that microorganisms can break down this compound. nih.gov

Beyond biodegradation, chemical processes also play a crucial role. Volatilization, the process of a chemical evaporating from the water surface into the atmosphere, is expected to be an important fate process for Pelargonaldehyde. nih.gov This is due to its Henry's Law constant of 7.3 x 10⁻⁴ atm-m³/mole. nih.gov Estimated volatilization half-lives are approximately 2 hours for a model river and 5 days for a model lake. nih.gov

Conversely, other chemical degradation pathways are less significant. Hydrolysis, the breakdown of a compound due to reaction with water, is not expected to be an important environmental fate process for Pelargonaldehyde as it lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov The potential for bioconcentration in aquatic organisms is considered moderate, based on an estimated Bioconcentration Factor (BCF) of 67. nih.gov Studies also show that Pelargonaldehyde tends to remain in the aquatic compartment of the environment. nih.gov

| Parameter | Value/Observation | Significance |

|---|---|---|

| Biodegradation | Theoretical BOD: 8-21% | Considered an important fate process nih.gov |

| Volatilization Half-Life (River) | ~2 hours (estimated) | Rapid removal from fast-moving water nih.gov |

| Volatilization Half-Life (Lake) | ~5 days (estimated) | Slower, but significant, removal from still water nih.gov |

| Bioconcentration Factor (BCF) | 67 (estimated) | Moderate potential to accumulate in aquatic organisms nih.gov |

| Hydrolysis | Not expected to be important | This degradation pathway is negligible nih.gov |

| Adsorption to Sediment (Koc) | 40 (estimated) | Not expected to adsorb to suspended solids and sediment nih.gov |

Soil and Sediment Contamination Studies

Analysis of Pelargonaldehyde Levels in Contaminated Soils and Sediments